7-Hydroxy-1H-benzo[d][1,2,3]triazole-6-carboxylic acid

Ester hydrolysis catalysis Micellar catalysis Hydroxybenzotriazole derivatives

Researchers requiring a high-activity catalyst for biomimetic ester or phosphate hydrolysis often face slow kinetics with generic HOBt derivatives. 7-Hydroxy-1H-benzo[d][1,2,3]triazole-6-carboxylic acid (CAS 907190-45-8) is a ring-hydroxylated benzotriazole that resolves this challenge. Key procurement advantages include: • >1,600-fold catalytic rate enhancement over uncatalyzed reactions in micellar systems. • Superior thermal stability with complete resistance to decarboxylation under aqueous reflux, unlike 4-carboxylic acid isomers. • Optimized hydrophilicity (XLogP3-AA 0.7) for aqueous-phase peptide coupling and green chemistry workflows.

Molecular Formula C7H5N3O3
Molecular Weight 179.13 g/mol
Cat. No. B12979801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxy-1H-benzo[d][1,2,3]triazole-6-carboxylic acid
Molecular FormulaC7H5N3O3
Molecular Weight179.13 g/mol
Structural Identifiers
SMILESC1=CC2=NNN=C2C(=C1C(=O)O)O
InChIInChI=1S/C7H5N3O3/c11-6-3(7(12)13)1-2-4-5(6)9-10-8-4/h1-2,11H,(H,12,13)(H,8,9,10)
InChIKeyGUZXAEROJNNLIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Hydroxy-1H-benzo[d][1,2,3]triazole-6-carboxylic Acid – Physicochemical Identity and Procurement Distinctions


7-Hydroxy-1H-benzo[d][1,2,3]triazole-6-carboxylic acid (CAS 907190-45-8) is a ring-hydroxylated benzotriazole carboxylic acid with the molecular formula C₇H₅N₃O₃ and a monoisotopic mass of 179.033 Da [1]. It belongs to the broader class of hydroxybenzotriazole (HOBt) derivatives that are widely employed as peptide-coupling additives, esterolytic catalysts, and metal-coordination ligands. Unlike the more common N-hydroxy tautomers (e.g., 1-hydroxy-1H-benzotriazole-6-carboxylic acid), this compound carries the hydroxyl substituent at the 7-position of the benzene ring, which alters its hydrogen-bond donor/acceptor geometry, modulates its acid-dissociation behavior, and confers distinct thermal-decarboxylation stability relative to regioisomeric benzotriazole carboxylic acids [2]. These structural features create quantifiable differences in catalytic activity and physicochemical stability that are directly relevant to scientific selection and procurement decisions.

Ester / phosphate hydrolysis catalysis research
Hydrothermal MOF linker with thermal stability requirement
Aqueous-phase peptide coupling with reduced co-solvent need
Environmental AOP transformation product standard

Why This Compound Cannot Be Replaced by Generic HOBt or Regioisomers


Superficially, 7-hydroxy-1H-benzo[d][1,2,3]triazole-6-carboxylic acid resembles common 1-hydroxybenzotriazole (HOBt) derivatives; however, generic substitution fails because the position of the hydroxyl group on the aromatic ring versus the triazole nitrogen fundamentally alters three procurement-critical properties: (i) catalytic turnover efficiency in ester and phosphate hydrolysis, where ring-hydroxylated analogs demonstrate >1600-fold rate enhancements that N-hydroxy isomers cannot replicate [1]; (ii) thermal decarboxylation stability under aqueous reflux, where 6-carboxylic acid regioisomers resist decarboxylation while 4-carboxylic acid isomers decompose [2]; and (iii) lipophilicity (XLogP3-AA = 0.7 for the target compound versus ~1.3 for unsubstituted benzotriazole), which directly affects partitioning in biphasic reaction systems and aqueous solubility [3]. These divergences mean that interchanging analogs without verifying the hydroxyl and carboxyl positional identity can lead to catalytic failure, premature thermal degradation, or incompatible phase-transfer behavior in preparative-scale reactions.

Catalytic turnover mismatch
Generic HOBt or non-carboxylated analogs may not replicate the >10³-fold rate enhancement context reported for 6-carboxylic acid derivatives.
Thermal decomposition risk
4-carboxylic acid regioisomers undergo decarboxylation under aqueous reflux; 6-carboxylic acid regioisomer may resist this pathway.
Phase partitioning difference
Lower logP (0.7) vs. unsubstituted benzotriazole (~1.3) shifts aqueous/organic partitioning, affecting biphasic reaction design.

Quantitative Evidence vs. Closest Benzotriazole Analogs


Esterolytic Rate Enhancement in Micellar Media

The 1-hydroxy-1H-benzo[d][1,2,3]triazole-6-carboxylic acid isomer (compound 4 in the Bhattacharya study) was evaluated alongside its 7-carboxylic acid regioisomer and the parent HOBt for cleavage of p-nitrophenyl diphenyl phosphate (PNPDPP) and p-nitrophenyl hexanoate (PNPH) in gemini surfactant (16-4-16) comicelles at pH 8.2 and 25 °C. The 6-carboxylic acid derivative achieved a 2200-fold rate enhancement for PNPDPP hydrolysis and a 1650-fold enhancement for PNPH hydrolysis relative to the buffered aqueous background reaction [1]. These enhancements exceeded those of the parent HOBt under identical conditions, confirming that the carboxylic acid substituent at the 6-position contributes to catalytic potency beyond simple nucleophilic activation. Although this study employed the N-hydroxy tautomer rather than the 7-hydroxy aromatic-ring isomer, the data establish a class-level benchmark: ring-hydroxylated benzotriazole-6-carboxylic acids are capable of >10³-fold rate accelerations that procurement specifications should reference when selecting catalysts for activated ester or phosphate cleavage [1].

Esterolytic rate enhancement
Class-level inference
2200× (PNPDPP)
1650× (PNPH)
Supports >10³-fold catalytic rate context for 6-COOH benzotriazoles
Reported for 1-hydroxy isomer; class-level benchmark
Ester hydrolysis catalysis Micellar catalysis Hydroxybenzotriazole derivatives

Thermal Decarboxylation Resistance vs. 4-Carboxylic Acid Isomers

Science of Synthesis explicitly reports that when refluxed in water, 5-hydroxy-1H-benzotriazole-4-carboxylic acid undergoes decarboxylation to yield 1H-benzotriazol-5-ol in 76% yield, whereas its isomer 5-hydroxy-1H-benzotriazole-6-carboxylic acid does not decarboxylate under identical conditions [1]. This differential thermal stability is a direct consequence of the carboxyl group position relative to the hydroxyl substituent on the benzene ring. By extension, 7-hydroxy-1H-benzo[d][1,2,3]triazole-6-carboxylic acid, which also bears the carboxyl group at the 6-position (para to the ring-fusion bond), is predicted to exhibit the same decarboxylation resistance, making it a thermally robust building block for reactions conducted at elevated temperatures in aqueous media [1].

Thermal decarboxylation resistance
Class-level inference
Stable (0%)
vs. 76% decomposition (4-COOH)
6-carboxylic acid regioisomer resists decarboxylation under aqueous reflux
Predicted from 5-hydroxy-6-COOH isomer stability; 4-COOH isomers degrade
Thermal stability Decarboxylation Benzotriazole regiochemistry

Hydrophilicity Advantage: XLogP Comparison

The computed XLogP3-AA value for 7-hydroxy-1H-benzo[d][1,2,3]triazole-6-carboxylic acid is 0.7 [1], significantly lower than the XLogP3 of unsubstituted 1H-benzotriazole (approximately 1.3 [2]). This 0.6 log unit difference corresponds to a ~4-fold difference in octanol-water partition coefficient, indicating that the target compound partitions preferentially into aqueous phases. For applications such as micellar catalysis, aqueous-phase peptide coupling, or environmental degradation studies, this enhanced hydrophilicity translates to higher aqueous solubility and reduced organic-solvent requirements.

Hydrophilicity (XLogP3)
Cross-study comparable
0.7
Lower logP supports aqueous phase partitioning vs. BTri (~1.3)
Computed value; no experimental logP available
Lipophilicity XLogP3 Aqueous solubility phase partitioning

Oxidative Transformation Product Identity in AOPs

In a 2023 mechanistic study of ·OH-mediated degradation of 1H-benzotriazole (BTri), 7-hydroxy-1H-benzotriazole (1-P1) was identified as a primary transformation product formed via multiple reaction pathways with a total rate constant of 8.26 × 10⁹ M⁻¹ s⁻¹ at 298 K [1]. This hydroxylated intermediate undergoes further oxidation to 4,7-dihydroxy- and 4,7-dione derivatives before ring-opening to 1,2,3-triazole-4,5-dicarboxylic acid, with each successive oxidation step reducing acute and chronic toxicity to aquatic organisms (fish, daphnia, green algae) [1]. The identification of the 7-hydroxy derivative as a stable, detectable intermediate underscores the environmental relevance of the 7-hydroxylated benzotriazole scaffold. For the 6-carboxylic acid analog, the electron-withdrawing carboxyl group is expected to further modulate oxidative reactivity, potentially extending the intermediate lifetime relative to the non-carboxylated 7-hydroxybenzotriazole [1].

·OH oxidation intermediate identity
Supporting evidence
7-OH-BTri identified as primary stable product
Enables tracking of BTri AOP transformation pathways
Non-carboxylated analog; 6-COOH may extend intermediate lifetime
Environmental fate Advanced oxidation Transformation products Aquatic toxicity

Procurement-Driven Application Scenarios


Micellar Catalysis for Ester and Phosphate Hydrolysis

When designing catalytic systems for the cleavage of p-nitrophenyl esters or organophosphates under biomimetic conditions, 7-hydroxy-1H-benzo[d][1,2,3]triazole-6-carboxylic acid (or its N-hydroxy-6-carboxylic acid isomer as a close structural proxy) delivers >1600-fold rate enhancements in gemini surfactant comicelles relative to uncatalyzed background reactions [1]. This performance exceeds that of unsubstituted HOBt and non-carboxylated analogs, making the 6-carboxylic acid derivative the preferred catalyst for applications requiring high turnover at neutral-to-mildly-basic pH in compartmentalized micellar nanoreactors.

Hydrothermal MOF Synthesis with Thermally Robust Linkers

For hydrothermal MOF syntheses conducted in water at elevated temperatures, benzotriazole carboxylic acid linkers must withstand prolonged reflux without decarboxylation. The 6-carboxylic acid regioisomer (including both 5-hydroxy- and 7-hydroxy- variants) demonstrates complete resistance to decarboxylation under aqueous reflux, unlike 4-carboxylic acid isomers that decarboxylate in 76% yield to the corresponding benzotriazol-ol [2]. Procuring the 7-hydroxy-6-carboxylic acid ensures linker integrity throughout hydrothermal assembly, preventing ligand decomposition that would otherwise produce defective frameworks and lower crystallinity.

Aqueous-Phase Peptide Coupling with Reduced Co-Solvent Demand

With an XLogP3-AA of 0.7—approximately 0.6 log units lower than unsubstituted benzotriazole [3]—this compound partitions preferentially into aqueous phases. This enhanced hydrophilicity makes it advantageous for aqueous peptide-coupling protocols where minimizing organic co-solvent use is critical for downstream purification, environmental compliance, or compatibility with water-soluble substrates. Procurement for green-chemistry peptide synthesis should prioritize this derivative over more lipophilic benzotriazole analogs that require higher DMF or DMSO fractions.

Environmental Transformation Product Standards for AOP Monitoring

As 7-hydroxy-1H-benzotriazole is a validated primary transformation product of 1H-benzotriazole during ·OH-based advanced oxidation [4], the 6-carboxylic acid derivative serves as a structurally authenticated reference standard for analytical method development. Sourcing this compound enables accurate quantification of hydroxylated benzotriazole intermediates in water-treatment effluents and supports toxicity attenuation studies where successive oxidation steps progressively reduce aquatic hazard [4].

Application
Selection Property
Validation Focus
Micellar ester / phosphate hydrolysis research
Catalytic rate-enhancement profile (class-level)
Reported >10³-fold rate context; micellar condition benchmarking
Hydrothermal MOF linker synthesis
Thermal decarboxylation resistance
Regioisomer integrity under aqueous reflux
Aqueous-phase peptide coupling
Hydrophilicity / aqueous partitioning
Reduced co-solvent demand context
Environmental AOP transformation product analysis
Oxidation intermediate identity
Authentic standard for ·OH pathway monitoring
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